molecular formula C18H20ClNO2 B11585147 2H-Benzo[e][1,3]oxazine, 6-chloro-3-(4-methoxybenzyl)-5,7-dimethyl-3,4-dihydro-

2H-Benzo[e][1,3]oxazine, 6-chloro-3-(4-methoxybenzyl)-5,7-dimethyl-3,4-dihydro-

Cat. No.: B11585147
M. Wt: 317.8 g/mol
InChI Key: LZUONURDZITUGY-UHFFFAOYSA-N
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Description

6-Chloro-3-[(4-methoxyphenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-methoxyphenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with 4-methoxybenzylamine in the presence of a catalyst, followed by cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(4-methoxyphenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

6-Chloro-3-[(4-methoxyphenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-methoxyphenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares structural similarities and may exhibit comparable biological activities.

    Quinolinyl-pyrazoles: These compounds also feature heterocyclic structures and are studied for their pharmacological properties.

Uniqueness

6-Chloro-3-[(4-methoxyphenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific benzoxazine ring structure, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and dimethyl substituents further differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

6-chloro-3-[(4-methoxyphenyl)methyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C18H20ClNO2/c1-12-8-17-16(13(2)18(12)19)10-20(11-22-17)9-14-4-6-15(21-3)7-5-14/h4-8H,9-11H2,1-3H3

InChI Key

LZUONURDZITUGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)CC3=CC=C(C=C3)OC)C(=C1Cl)C

Origin of Product

United States

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